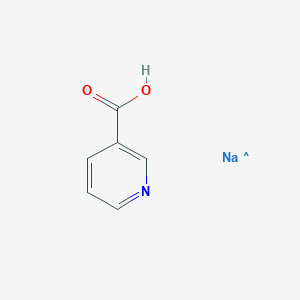

Nicotinic acid sodium

Description

Historical Trajectory of Nicotinic Acid Research

The scientific journey of nicotinic acid is marked by a significant gap between its initial synthesis and the discovery of its biological importance. It was first synthesized in a laboratory setting in 1867 through the oxidation of nicotine (B1678760). news-medical.netwikipedia.org For decades, it was considered a chemical curiosity with applications in areas like photography, and it was not believed to be connected to nutrition or health. news-medical.net

The perspective began to shift when scientists demonstrated its presence in natural sources like yeast and rice polishings. In 1912, Polish-American biochemist Casimir Funk isolated the compound while researching a cure for beriberi, though he ultimately did not pursue the finding after it proved ineffective against that specific disease. news-medical.net

The crucial link to a major deficiency disease was established through research on pellagra, a condition that was widespread, particularly in populations with corn-based diets. news-medical.netfrontiersin.org In 1915, Austrian-American physician Joseph Goldberger conducted experiments showing that pellagra could be induced and prevented by dietary changes, identifying a "P-P (pellagra-preventative) factor" found in meat and milk. news-medical.net The chemical identity of this factor remained unknown until 1937, when American biochemist Conrad Arnold Elvehjem isolated nicotinic acid from liver extracts. wikipedia.orgwikipedia.org He demonstrated that nicotinic acid could cure a similar condition in dogs called "black tongue" and was, in fact, the pellagra-preventive factor. news-medical.netwikipedia.org

| Year | Key Research Finding | Researcher(s) | Significance |

| 1867 | First synthesis of nicotinic acid from the oxidation of nicotine. news-medical.netwikipedia.org | N/A | Chemical discovery, predating knowledge of its biological role. |

| 1912 | Isolation of nicotinic acid from rice polishings. news-medical.net | Casimir Funk | Identified the compound in a natural, nutritional source. |

| 1915 | Identification of a "pellagra-preventative factor" in certain foods. news-medical.net | Joseph Goldberger | Established the dietary link to pellagra, though the specific compound was not yet identified. |

| 1937 | Identification of nicotinic acid as the "pellagra-preventing factor". wikipedia.orgwikipedia.org | Conrad Elvehjem | Confirmed the chemical identity of the vitamin and its role in preventing pellagra. |

| 1955 | Discovery of the lipid-lowering effects of nicotinic acid. nih.gov | Rudolf Altschul | Opened a new field of pharmacological research for nicotinic acid beyond its vitamin function. |

Academic Significance in Biochemical Research

The academic importance of nicotinic acid and its derivatives, including sodium nicotinate (B505614), stems from their central role in cellular metabolism. As a vitamin, its primary function is to serve as a precursor for two essential coenzymes: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). foodandnutritionresearch.netmdpi.com

These coenzymes are indispensable for life, participating in more bodily reactions than any other vitamin-derived compound. foodandnutritionresearch.net They act as electron carriers in hundreds of redox (reduction-oxidation) reactions, which are fundamental to cellular energy production. dsm.comdsm-firmenich.com

Key Biochemical Functions:

Energy Metabolism: NAD is a critical coenzyme in the catabolism of carbohydrates, fats, proteins, and alcohol, facilitating the reactions that generate energy for cellular processes. wikipedia.orgdsm.com

Biosynthesis: NADP is primarily involved in anabolic reactions, such as the synthesis of fatty acids and cholesterol. wikipedia.orgdsm.com

DNA Repair and Cell Signaling: Beyond their redox roles, NAD is a substrate for enzymes involved in non-redox pathways. These pathways regulate critical biological functions, including DNA repair, cell cycle progression, and cellular signaling. wikipedia.orgmdpi.com

Furthermore, research has established nicotinic acid's role as a broad-spectrum lipid-modifying agent. nih.gov Studies have shown it can inhibit the synthesis of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing levels of high-density lipoprotein (HDL) cholesterol. wikipedia.orgfoodandnutritionresearch.net This activity is mediated in part through the activation of specific G protein-coupled receptors. wikipedia.org

| Research Area | Significance of Nicotinic Acid | Key Molecules Involved |

| Cellular Respiration | Precursor to coenzymes essential for metabolic redox reactions. mdpi.comdsm-firmenich.com | NAD, NADP |

| Metabolism | Facilitates the breakdown of fats, carbohydrates, and proteins for energy. wikipedia.orgdsm.com | NAD |

| Biosynthesis | Required for anabolic pathways, including fatty acid and cholesterol synthesis. wikipedia.orgdsm.com | NADP |

| Genomic Stability | Substrate for enzymes involved in DNA repair processes. wikipedia.orgmdpi.com | NAD, ADP-ribosyltransferases |

| Lipid Regulation | Modulates the levels of various lipoproteins in the blood. nih.govmdpi.com | LDL, HDL, VLDL, Triglycerides |

Role as a Precursor in Essential Biomolecule Synthesis

The human body requires nicotinic acid or other precursors to synthesize the vital coenzymes NAD and NADP, as it cannot produce them without a dietary source of vitamin B3 or a specific amino acid. frontiersin.orgwikipedia.org The synthesis of NAD occurs through two primary types of pathways: the de novo pathway and salvage pathways.

The de novo synthesis pathway builds the molecule from a simpler component, the essential amino acid tryptophan. wikipedia.org This multi-step process, which requires other vitamins like B6, ultimately produces quinolinic acid, an intermediate that is then converted into a nicotinic acid-containing nucleotide and subsequently to NAD. wikipedia.orgfrontiersin.org

The salvage pathways recycle nicotinic acid and other forms of vitamin B3 from the diet or from the breakdown of existing NAD to regenerate the coenzyme pool. The Preiss-Handler pathway is a specific salvage pathway that directly utilizes nicotinic acid. frontiersin.org In this pathway, the enzyme nicotinic acid phosphoribosyltransferase converts nicotinic acid into nicotinate mononucleotide (NaMN). frontiersin.orgresearchgate.net This intermediate is then adenylylated to form nicotinate adenine dinucleotide (NAAD), which is finally converted to NAD. frontiersin.org This makes nicotinic acid a direct and efficient precursor for the synthesis of these essential biomolecules. frontiersin.orgresearchgate.net

Properties

Molecular Formula |

C6H5NNaO2 |

|---|---|

Molecular Weight |

146.10 g/mol |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); |

InChI Key |

MOGXONWQXZGYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.[Na] |

Origin of Product |

United States |

Synthesis and Production Methodologies of Nicotinic Acid and Its Salts

Chemical Synthesis Pathways and Process Optimization

The industrial production of nicotinic acid has historically relied on chemical synthesis routes. These methods have undergone significant optimization to improve efficiency and yield.

Conventional Industrial Chemical Synthesis

Historically, the synthesis of nicotinic acid involved the oxidation of nicotine (B1678760), quinoline (B57606), or 3-methylpyridine (B133936) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or hypochlorous acid (HClO) frontiersin.org. For instance, the oxidation of nicotine at temperatures between 230–320°C using metallic selenium as a catalyst yielded up to 77% nicotinic acid nih.gov. Similarly, the oxidation of quinoline under comparable conditions with a selenium catalyst resulted in a nearly 75% yield nih.gov. However, these methods are often wasteful and have a low atom economy nih.gov.

The primary contemporary industrial method for nicotinic acid production is the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid (HNO₃) frontiersin.orgnih.govoup.com. This process is typically carried out at high temperatures (190–270°C) and pressures (2–8 MPa) researchgate.net. The reaction proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated at around 220°C to form nicotinic acid researchgate.net. This continuous process can achieve a high conversion rate of 96% and a yield of 91% nih.gov. A significant drawback of this method is the production of nitrous oxide (N₂O), a potent greenhouse gas frontiersin.orgoup.com.

Another major industrial route is the oxidative ammonolysis of 3-picoline (3-methylpyridine) in the gas phase to produce 3-cyanopyridine (B1664610), which is subsequently hydrolyzed to nicotinamide (B372718) or directly to nicotinic acid nih.gov. This process involves passing 3-picoline, air, and ammonia (B1221849) over a catalyst bed, typically containing vanadium pentoxide (V₂O₅) or its mixtures with other metal oxides, at temperatures of 280–500°C and pressures up to 0.5 MPa nih.gov. The resulting 3-cyanopyridine can then be hydrolyzed to sodium nicotinate (B505614) using a sodium hydroxide (B78521) solution at temperatures above 90°C for approximately 58-62 minutes researchgate.net. This method is advantageous due to its simpler process and lower equipment corrosion compared to older technologies researchgate.net.

| Starting Material | Oxidizing Agent/Reagents | Key Process Conditions | Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| 5-ethyl-2-methylpyridine | Nitric acid (HNO₃) | 190–270°C, 2–8 MPa | 91% | High conversion and yield in a continuous process. nih.gov | Production of nitrous oxide (N₂O), a potent greenhouse gas. frontiersin.orgoup.com |

| 3-picoline (3-methylpyridine) | Ammonia, Air (O₂) | 280–500°C, up to 0.5 MPa, V₂O₅ catalyst | High (process is of great industrial interest) | Simpler process, less corrosive. nih.govresearchgate.net | Potential for byproduct formation that requires optimization to limit. nih.gov |

| Nicotine | Metallic selenium catalyst | 230–320°C | 77% | Historical method. | Wasteful, lower atom economy. nih.gov |

| Quinoline | Metallic selenium catalyst | 240–320°C | ~75% | Historical method. | Wasteful, lower atom economy. nih.gov |

Innovations in Chemical Synthetic Routes

In response to the environmental concerns associated with conventional methods, research has focused on developing "greener" chemical synthesis pathways for nicotinic acid. oup.com A key area of innovation is the liquid-phase oxidation of 3-methylpyridine using hydrogen peroxide (H₂O₂) as an oxidant. This approach offers milder reaction conditions and is more environmentally friendly alliedacademies.org. Zeolite-based catalysts, particularly Cu-based 13X zeolite, have shown high catalytic performance in this reaction alliedacademies.org.

Another innovative approach involves gas-phase oxidation using a microwave reactor. By employing a catalyst system of 20% V₂O₅ and 80% TiO₂, it is possible to achieve 95% selectivity to nicotinic acid at a significantly lower temperature of 180°C, thereby reducing energy consumption researchgate.net. The oxidation of nicotine to nicotinic acid has also been explored using hydrogen peroxide, with optimization of reaction parameters such as temperature, time, and concentration of reactants. mdpi.com

Biocatalytic and Enzymatic Production Strategies

Biocatalytic methods are emerging as promising alternatives to chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint nih.gov.

Microbial Biosynthesis and Pathway Engineering

Microbial biosynthesis of nicotinic acid primarily involves the use of whole-cell biocatalysts that can convert a substrate into the desired product. A significant focus has been on the enzymatic conversion of 3-cyanopyridine to nicotinic acid using microorganisms that produce nitrilase enzymes nih.gov.

Several bacterial strains have been identified and utilized for this purpose, including Gordonia terrae, Nocardia globerula, and Rhodococcus rhodochrous oup.comnih.govustb.edu.cn. These microorganisms can be cultivated and then used as whole-cell catalysts for the biotransformation. For example, resting cells of Rhodococcus rhodochrous tg1-A6 have been shown to convert 3-cyanopyridine to nicotinic acid with high efficiency ustb.edu.cn. Under optimized conditions, a complete conversion of the substrate was achieved, and the cells could be reused for multiple batches ustb.edu.cn.

Metabolic engineering of microorganisms like Escherichia coli is also being explored to develop efficient whole-cell biocatalysts. By co-overexpressing enzymes such as xylene monooxygenase and benzyl (B1604629) alcohol dehydrogenase from Pseudomonas putida mt-2, recombinant E. coli has been engineered to convert 3-methylpyridine to nicotinic acid with a yield of 92.0% ± 3.9% nih.gov.

Enzyme Engineering and Optimization for Nicotinic Acid Production

To enhance the efficiency of biocatalytic processes, enzyme engineering techniques are employed to improve the properties of key enzymes like nitrilase. This involves modifying the enzyme's structure to increase its catalytic activity, stability, and substrate tolerance frontiersin.org.

Chemical mutagenesis is one approach used to generate improved enzyme variants. For instance, treatment of Gordonia terrae with N-methyl-N-nitro-N-nitrosoguanidine led to a mutant strain (MN12) with significantly increased nitrilase activity frontiersin.orgnih.gov. This mutant exhibited a higher rate of product formation and volumetric productivity compared to the wild-type strain frontiersin.orgnih.gov. Under optimized conditions, whole-cell catalysis with this mutant achieved 100% conversion of 100 mM 3-cyanopyridine in just 15 minutes frontiersin.orgnih.gov.

Site-directed mutagenesis allows for more targeted modifications of the enzyme. By identifying key amino acid residues in the active site of the nitrilase from Acidovorax facilis (NitA), researchers have created mutants with enhanced catalytic efficiency. The mutated enzyme, NitA-C2 (F168V-S192F), showed a five-fold increase in specific activity towards 3-cyanopyridine frontiersin.orgnih.gov.

| Organism/Enzyme | Engineering Strategy | Key Improvement | Substrate | Outcome |

|---|---|---|---|---|

| Gordonia terrae | Chemical Mutagenesis (MNNG) | Increased nitrilase activity | 3-cyanopyridine | 100% conversion of 100 mM substrate in 15 minutes by mutant MN12. frontiersin.orgnih.gov |

| Acidovorax facilis NitA | Site-Directed Mutagenesis (F168V-S192F) | Five-fold increase in specific activity | 3-cyanopyridine | Mutant NitA-C2 demonstrated a three-fold higher conversion rate in E. coli. frontiersin.orgnih.gov |

| Nocardia globerula NHB-2 | Hyperinduction with Isobutyronitrile | Increased nitrilase production | 3-cyanopyridine | Achieved a production rate of 24 g/h/g dry cell weight. oup.com |

Nitrilase Engineering and Heterologous Gene Expression for Enhanced Yield

A key strategy to boost the production of nicotinic acid is the heterologous expression of nitrilase genes in a host organism that is well-suited for industrial-scale fermentation, such as E. coli frontiersin.org. This allows for the high-level production of the desired enzyme.

The nitrilase gene from Acidovorax facilis 72W, for example, has been expressed in E. coli using a dual-site expression plasmid, which resulted in higher levels of soluble enzyme compared to standard plasmids frontiersin.org. Immobilization of these recombinant whole cells can further enhance their stability and reusability, making the process more economically viable frontiersin.org. A semi-continuous packed-bed bioreactor using these immobilized cells achieved a space-time yield of 1,576 g/(L·d) and maintained 100% conversion over 41 batches, producing 95 g of nicotinic acid with a 90% yield frontiersin.org.

Co-expression of chaperones like GroEL/GroES with the nitrilase in the host organism can also improve the enzyme's activity and stability mdpi.com. This approach has been shown to be effective for a nitrilase from Rhodococcus rhodochrous produced in E. coli or Rhodococcus ruber, where co-expression of GroEL increased the specific activity and thermostability of the nitrilase mdpi.com. Furthermore, constitutive expression of a nitrilase gene from Pseudomonas putida in E. coli grown in a high-density culture has achieved very high activity levels per liter of culture medium mdpi.com.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a promising green alternative to traditional solvent-based methods. This approach often involves grinding, milling, or shearing solid reactants together, leading to the formation of new chemical bonds and products. The application of mechanochemistry for the synthesis of nicotinic acid salts, including sodium nicotinate, is an area of growing interest due to its potential for reduced solvent waste, lower energy consumption, and simplified reaction procedures.

While specific research detailing the mechanochemical synthesis of nicotinic acid sodium salt is not extensively available in the public domain, the principles of this methodology can be extrapolated from studies on the synthesis of other sodium carboxylates and related compounds. These studies demonstrate the feasibility of producing salts through solid-state reactions, often facilitated by techniques such as neat grinding (grinding without any added solvent) or liquid-assisted grinding (grinding with a small, catalytic amount of liquid).

Detailed Research Findings

Research into the mechanochemical synthesis of various organic salts has shown that several factors can influence the reaction's efficiency and outcome. These include the type of milling equipment (e.g., planetary ball mills, shaker mills), the milling frequency and time, the size and material of the grinding media (balls), and the presence and nature of a liquid-assisting agent.

For the synthesis of sodium carboxylates, the reaction typically involves the co-grinding of a carboxylic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The mechanical forces generated during milling facilitate the intimate mixing of the reactants at the molecular level, breaking down the crystal lattices and enabling the acid-base reaction to occur in the solid state.

In the context of nicotinic acid and a sodium source, the expected reaction would be an acid-base neutralization:

Nicotinic Acid + Sodium Hydroxide → this compound + Water

or

2 Nicotinic Acid + Sodium Carbonate → 2 this compound + Water + Carbon Dioxide

The progress of such reactions is typically monitored using analytical techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline phases of the reactants and products, and spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the carboxylate salt by observing the characteristic shifts in the carbonyl stretching frequency.

Although specific data for the mechanochemical synthesis of sodium nicotinate is not available, the following table illustrates the typical parameters that would be investigated in such a study, based on research on similar compounds.

Table 2.3.1: Illustrative Parameters for Mechanochemical Synthesis of a Generic Sodium Carboxylate

| Parameter | Range of Conditions | Expected Outcome/Observation |

| Reactants | Carboxylic Acid, Sodium Base | Formation of Sodium Carboxylate Salt |

| Milling Type | Ball Milling, Shaker Milling | Efficient mixing and reaction initiation |

| Milling Frequency | 10 - 30 Hz | Higher frequency may lead to faster reaction rates |

| Milling Time | 15 - 120 minutes | Increased time generally leads to higher conversion |

| Grinding Media | Stainless steel, Zirconia balls | Material can influence reaction kinetics |

| Liquid-Assisted Grinding (LAG) Agent | Water, Ethanol, etc. (catalytic amounts) | Can accelerate reaction rates by facilitating ion mobility |

| Product Characterization | PXRD, FTIR, TGA | Confirmation of product formation and purity |

It is important to note that the optimal conditions for the mechanochemical synthesis of this compound would need to be determined experimentally. The reactivity of nicotinic acid and the chosen sodium source under mechanical stress would be key factors in defining the most efficient synthesis protocol. The development of such a solvent-free method would represent a significant advancement in the sustainable production of this important chemical compound.

Advanced Biochemical Pathways and Metabolic Dynamics of Nicotinic Acid

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis and Recycling Pathways

NAD+ can be synthesized through two primary routes: the de novo pathway, which builds the molecule from the amino acid tryptophan, and the salvage pathways, which recycle NAD+ precursors like nicotinic acid. wikipedia.orgnih.gov While most tissues rely on the salvage pathway, significant de novo synthesis occurs in the liver. wikipedia.org

The de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. qualialife.com This metabolic route, also known as the kynurenine (B1673888) pathway, is the sole de novo NAD+ biosynthetic pathway and involves a series of enzymatic steps to construct the pyridine (B92270) ring of the niacin molecule. qualialife.comnih.govnih.gov The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov Following several subsequent conversions, the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) is formed. ACMS can then non-enzymatically cyclize to form quinolinic acid (QA). nih.gov This quinolinic acid is the key intermediate that connects the tryptophan degradation pathway to NAD+ synthesis. researchgate.net

The salvage pathways are considered the main source of NAD+ in most mammalian cells, utilizing preformed vitamin B3 precursors from the diet, including nicotinic acid. nih.govresearchgate.net The pathway that specifically utilizes nicotinic acid is known as the Preiss-Handler pathway. qualialife.comresearchgate.net

In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid into nicotinic acid mononucleotide (NaMN). nih.govnih.govfrontiersin.org This reaction involves the transfer of a phosphoribosyl moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid. mdpi.com NAPRT is a key, rate-limiting enzyme in this branch of NAD+ synthesis. frontiersin.orgmdpi.com The activity of the salvage pathway is crucial for maintaining cellular NAD+ pools, as cells consume and recycle NAD+ far more than they synthesize it from dietary sources. qualialife.com Studies in yeast have shown that when extracellular nicotinic acid is available, the salvage pathway is preferentially used over the de novo pathway, likely to conserve tryptophan for protein synthesis. nih.gov

Both the de novo and the Preiss-Handler salvage pathways converge at the formation of the common intermediate, nicotinic acid mononucleotide (NaMN). nih.govremedypublications.com In the de novo pathway, the enzyme quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid and PRPP into NaMN. nih.gov In the salvage pathway, as noted, NAPRT produces NaMN from nicotinic acid. nih.gov

Once NaMN is formed, it undergoes two subsequent enzymatic reactions to become NAD+.

Formation of NaAD: NaMN is adenylylated by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov This reaction transfers an adenylyl moiety from ATP to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD). wikipedia.orgnih.gov

Formation of NAD+: The final step is the amidation of the nicotinic acid moiety of NaAD. The enzyme NAD+ synthetase (NADS) catalyzes this reaction, using glutamine as a nitrogen donor, to convert NaAD into the final product, NAD+. nih.govresearchgate.net

| Pathway Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| Salvage Pathway Entry | Nicotinic Acid + PRPP | Nicotinate phosphoribosyltransferase (NAPRT) | Nicotinic Acid Mononucleotide (NaMN) |

| Adenylylation | NaMN + ATP | NMN/NaMN adenylyltransferases (NMNATs) | Nicotinic Acid Adenine Dinucleotide (NaAD) |

| Amidation | NaAD + Glutamine + ATP | NAD+ synthetase (NADS) | NAD+ |

Interplay with Tryptophan Metabolism

The metabolism of nicotinic acid and tryptophan are interconnected through their shared ability to serve as precursors for NAD+ synthesis. The body's choice between these pathways is subject to metabolic regulation and precursor availability.

The kynurenine pathway is the primary catabolic route for tryptophan, accounting for about 95% of its degradation. wikipedia.org This pathway is not only a disposal route but also the source of several biologically active metabolites, culminating in the de novo synthesis of NAD+. nih.govwikipedia.org The pathway begins with the TDO or IDO-catalyzed conversion of tryptophan and proceeds through a series of intermediates including kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid, before yielding quinolinic acid. wikipedia.org This quinolinic acid is the direct precursor that enters the NAD+ synthesis chain, where it is converted to NaMN. nih.gov Therefore, the kynurenine pathway is synonymous with the de novo synthesis of NAD+ from tryptophan. nih.govresearchgate.net

The metabolic flux through the de novo and salvage pathways is tightly regulated. The enzymes TDO and IDO represent a primary rate-limiting control point for the entry of tryptophan into the kynurenine pathway. nih.gov Another critical regulation point is the enzyme quinolinate phosphoribosyltransferase (QPRT), which represents a rate-limiting step in the conversion of quinolinic acid to NaMN. nih.gov

The availability of nicotinic acid can influence the metabolic flux from tryptophan. In some biological systems, the presence of nicotinic acid leads to the preferential use of the salvage pathway, thereby downregulating the need for de novo synthesis from tryptophan. nih.gov However, the interplay can be complex. In studies on rat hepatocytes, NAD+ synthesis from nicotinic acid was slightly inhibited by high concentrations of tryptophan, while synthesis from tryptophan was not significantly affected by nicotinic acid under normal conditions. nih.gov This suggests a nuanced regulatory relationship that may vary between tissues and under different metabolic states. nih.govucl.ac.uk For instance, certain chemical stimuli can significantly alter this balance, suppressing other tryptophan degradation pathways and elevating the quinolinic acid-NAD+ flux. nih.gov This dynamic regulation ensures that cells can maintain adequate NAD+ levels by drawing from different precursor pools based on their availability and the metabolic needs of the cell.

| Feature | De Novo Pathway (from Tryptophan) | Salvage Pathway (from Nicotinic Acid) |

|---|---|---|

| Starting Precursor | L-Tryptophan | Nicotinic Acid |

| Key Pathway Name | Kynurenine Pathway | Preiss-Handler Pathway |

| Initial Rate-Limiting Enzyme | TDO / IDO | NAPRT |

| Key Intermediate Precursor to NaMN | Quinolinic Acid | Nicotinic Acid |

| Point of Convergence | Nicotinic Acid Mononucleotide (NaMN) | |

| Primary Location in Mammals | Liver, Kidney | Most tissues |

Nicotinic Acid Catabolism and Metabolite Formation

The metabolic fate of nicotinic acid involves several catabolic pathways that lead to the formation of various metabolites. These pathways are crucial for the biotransformation and subsequent excretion of excess nicotinic acid. The primary routes of catabolism include enzymatic conjugation and oxidation.

Enzymatic Conjugation Pathways (e.g., Glycine (B1666218) Conjugation to Nicotinuric Acid)

A significant pathway in the metabolism of nicotinic acid is its conjugation with the amino acid glycine. This biochemical reaction results in the formation of nicotinuric acid, which is a major detoxification product of nicotinic acid. hmdb.ca The enzymatic process is initiated by the activation of nicotinic acid to its coenzyme A (CoA) derivative, nicotinyl-CoA. caymanchem.com This activation step is a prerequisite for the subsequent conjugation.

The conjugation itself is catalyzed by the enzyme glycine N-acyltransferase, which facilitates the transfer of the nicotinyl group from nicotinyl-CoA to glycine. hmdb.ca This results in the formation of nicotinuric acid (N-(3-pyridinylcarbonyl)-glycine). hmdb.cacaymanchem.com Nicotinuric acid is more water-soluble than nicotinic acid, which facilitates its excretion in the urine. nih.gov The formation of nicotinuric acid can serve as a quantitative index of the hepatic biotransformation of nicotinic acid. hmdb.canih.gov

Table 1: Key Molecules in the Glycine Conjugation of Nicotinic Acid

| Molecule | Role |

|---|---|

| Nicotinic Acid | The initial substrate for the conjugation pathway. |

| Nicotinyl-CoA | The activated intermediate form of nicotinic acid. caymanchem.com |

| Glycine | The amino acid that conjugates with nicotinyl-CoA. |

| Glycine N-acyltransferase | The enzyme that catalyzes the conjugation reaction. hmdb.ca |

Oxidation and Other Biotransformation Products

In addition to conjugation, nicotinic acid undergoes oxidation and other biotransformation reactions. One of the primary oxidative pathways involves the hydroxylation of nicotinic acid. In some biological systems, such as certain species of Bacillus, nicotinic acid is hydroxylated to 6-hydroxynicotinic acid. nih.gov This reaction is catalyzed by nicotinic acid hydroxylase. Subsequently, 6-hydroxynicotinic acid can be further hydroxylated to 2,6-dihydroxynicotinic acid by the enzyme 6-hydroxynicotinic acid hydroxylase. nih.gov

Another significant biotransformation pathway for nicotinic acid is its conversion to nicotinamide adenine dinucleotide (NAD). nih.gov The catabolism of NAD releases nicotinamide, which can then be methylated and oxidized to form several metabolites. nih.gov The predominant of these is N1-methyl-2-pyridone-5-carboxamide (2-pyridone). nih.gov A portion of orally administered nicotinic acid is eliminated by the kidneys as unchanged nicotinic acid or as its primary metabolite, nicotinuric acid. wikipedia.org

Cellular and Subcellular Transport Mechanisms

The transport of nicotinic acid across cellular and subcellular membranes is a complex process mediated by various transport systems. These mechanisms are crucial for the uptake, distribution, and reabsorption of nicotinic acid in the body.

Sodium-Coupled Transport Systems

The uptake of nicotinic acid is significantly influenced by sodium-coupled transport systems. A key transporter involved in this process is the sodium-coupled monocarboxylate transporter (SMCT), also known as SLC5A8. nih.govnih.gov This transporter facilitates the uptake of nicotinic acid in a sodium-dependent manner. nih.gov Kinetic studies have indicated that at least two sodium ions are involved in the transport of one molecule of nicotinate, the anionic form of nicotinic acid. nih.gov

The SMCT-mediated transport of nicotinate is an electrogenic process, meaning it results in a net movement of positive charge into the cell. nih.govnih.gov This is due to the 2:1 stoichiometry of sodium ions to nicotinate. nih.gov This electrogenic nature allows for the active transport of nicotinic acid against its concentration gradient. nih.gov The affinity of the transporter for nicotinate, as indicated by the Michaelis constant (Km), has been determined to be approximately 296 µM. nih.govnih.gov In addition to SMCT, other transporters such as the organic anion transporter 2 (OAT2), also known as SLC22A7, have been identified as playing a role in the hepatic uptake of nicotinic acid. researchgate.net

Table 2: Characteristics of Sodium-Coupled Nicotinic Acid Transport

| Transporter | Alias | Transport Mechanism | Stoichiometry (Na+:Nicotinate) | Nature of Transport |

|---|---|---|---|---|

| SMCT | SLC5A8 | Sodium-coupled monocarboxylate transport | 2:1 | Electrogenic nih.govnih.gov |

Membrane Potential and pH Influence on Uptake

The transport of nicotinic acid is also influenced by the membrane potential and the pH of the surrounding environment. The electrogenic nature of the SMCT transporter means that the membrane potential can directly affect the driving force for nicotinate uptake. nih.govnih.gov A more negative intracellular membrane potential would favor the influx of the positively charged complex of sodium ions and nicotinate.

Furthermore, the pH of the extracellular environment plays a crucial role in nicotinic acid transport. Studies have shown that an acidic pH can significantly increase the uptake of nicotinic acid. nih.govresearchgate.netphysiology.org This pH-dependent uptake is mediated by at least two distinct mechanisms: a proton cotransporter and a pH-dependent anion antiporter. nih.gov The proton cotransporter utilizes the inwardly directed proton gradient to drive the uptake of nicotinic acid. The anion antiporter, on the other hand, is stimulated by an outwardly directed bicarbonate gradient and its activity is enhanced at acidic pH. nih.gov The uptake of nicotinic acid via these mechanisms can be inhibited by other monocarboxylic acids, such as acetic acid and lactic acid. nih.gov

Molecular Mechanisms and Receptor Interactions of Nicotinic Acid

G-Protein-Coupled Receptor Activation and Downstream Signaling

Nicotinic acid's interaction with specific GPCRs on the cell surface is a critical first step in its mechanism of action. These receptors belong to the hydroxycarboxylic acid (HCA) receptor family, which are involved in sensing endogenous metabolites. multispaninc.com The activation of these receptors by nicotinic acid triggers intracellular signaling pathways that are primarily mediated by inhibitory G-proteins (Gi). nih.gov

The primary high-affinity receptor for nicotinic acid is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or HM74A. nih.goviiab.me This receptor is highly expressed in adipocytes (fat cells) and various immune cells, including macrophages, neutrophils, and dendritic cells. multispaninc.com The binding of nicotinic acid to HCA2 on adipocytes is responsible for mediating the drug's potent antilipolytic effect, which involves the inhibition of fat breakdown. multispaninc.comiiab.me The activation of HCA2 by nicotinic acid is a key mechanism behind its lipid-modifying effects. biosave.com Structural studies reveal that HCA2 exclusively couples to the Gi/o family of G-proteins. nih.gov

In addition to the high-affinity HCA2 receptor, nicotinic acid also binds to the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B or HM74. wikipedia.org HCA3 is considered a low-affinity receptor for nicotinic acid. wikipedia.org While HCA2 is found in most mammals, the HCA3 receptor is present only in higher primates, including humans. multispaninc.comresearchgate.net It is also expressed in adipocytes and is involved in the inhibition of lipolysis. researchgate.net The primary endogenous agonist for HCA3 is 3-hydroxyoctanoic acid, an intermediate of β-oxidation. wikipedia.orgresearchgate.net

| Receptor Name | Alternative Names | Affinity for Nicotinic Acid | Key Tissue Expression | Primary Function |

| HCA2 | GPR109A, HM74A, NIACR1 | High | Adipocytes, Immune Cells | Antilipolysis, Modulation of Immune Response |

| HCA3 | GPR109B, HM74, NIACR2 | Low | Adipocytes, Immune Cells | Antilipolysis |

This table summarizes the characteristics of the high- and low-affinity receptors for nicotinic acid.

The binding of nicotinic acid to its receptors, particularly HCA2, initiates a specific signal transduction cascade. nih.gov These receptors are coupled to inhibitory G-proteins of the Gi/o family. nih.govnih.gov Upon activation, the Gi-protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). biosave.com This reduction in cAMP is a key step in the antilipolytic effect observed in adipocytes. iiab.me The dissociated Gβγ subunits can also regulate distinct downstream effector molecules, such as certain isoforms of phospholipase C-β (PLC-β) and phosphatidylinositol 3-kinase (PI3K), further propagating the signal within the cell. nih.gov This Gi-protein-mediated pathway is central to the pharmacological actions of nicotinic acid. nih.govnih.gov

Gene Expression Modulation and Transcriptional Pathways

Beyond its immediate effects through GPCR signaling, nicotinic acid also influences cellular function by modulating the expression of key genes involved in lipid metabolism. This is achieved through the regulation of specific transcriptional pathways, notably involving nuclear receptors like PPARγ and LXRα. nih.govkarger.com

Research has demonstrated that nicotinic acid can increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor-alpha (LXRα). nih.gov In studies using adipocytes, nicotinic acid treatment led to a dose-dependent stimulation of both PPARγ and LXRα mRNA expression. karger.com This effect has also been observed in other cell types, such as macrophages. nih.gov PPARγ is a key regulator of adipogenesis and lipid storage, while LXRα is a critical sensor of cellular cholesterol levels. karger.comresearchgate.net By upregulating these transcription factors, nicotinic acid can initiate broader changes in the genetic programming of lipid handling within the cell. nih.govalliedacademies.org

The upregulation of PPARγ and LXRα by nicotinic acid directly leads to the increased expression of the ATP-binding cassette transporter A1 (ABCA1). karger.comalliedacademies.org LXRα is a primary positive regulator of ABCA1 gene transcription. alliedacademies.org The ABCA1 transporter plays an essential role in the initial steps of high-density lipoprotein (HDL) formation by mediating the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I). nih.govnih.gov Studies have shown that nicotinic acid increases ABCA1 mRNA and protein levels, which enhances this cholesterol efflux process. karger.comnih.gov This stimulation of the PPARγ-LXRα-ABCA1 pathway is considered a significant mechanism through which nicotinic acid contributes to raising HDL levels. nih.govkarger.com Knocking down LXRα via RNA interference has been shown to suppress the niacin-induced lipidation of ApoA-I, confirming the critical role of this pathway. nih.govresearchgate.net

| Gene/Protein | Effect of Nicotinic Acid | Mediating Pathway | Functional Outcome |

| PPARγ | Increased mRNA Expression | Direct or Indirect | Upregulation of LXRα and ABCA1 |

| LXRα | Increased mRNA Expression | PPARγ-dependent | Upregulation of ABCA1 |

| ABCA1 | Increased mRNA and Protein Expression | LXRα-dependent | Increased cholesterol efflux to ApoA-I |

This table details the impact of nicotinic acid on key genes in lipid metabolism pathways.

Influence on CETP and Apolipoprotein A1 Expression

Nicotinic acid plays a significant role in lipid management, partly by modulating the expression and activity of Cholesteryl Ester Transfer Protein (CETP) and influencing the levels of Apolipoprotein A1 (ApoA-I). Research in animal models has demonstrated that nicotinic acid can dose-dependently decrease the hepatic expression of CETP. ahajournals.orgahajournals.org In one study using APOE*3Leiden.CETP mice, niacin treatment led to a reduction in hepatic CETP mRNA expression by up to 88%. ahajournals.org This reduction in the liver's production of CETP translates to lower levels of the protein in the bloodstream. ahajournals.orgnih.gov

The diminished CETP activity curtails the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). ahajournals.org This mechanism is a key contributor to the HDL-cholesterol (HDL-C) raising effect of nicotinic acid. ahajournals.orgahajournals.orgnih.gov By inhibiting CETP, nicotinic acid effectively allows HDL particles to retain their cholesterol, leading to an increase in circulating HDL-C levels. ahajournals.orgmdpi.com

Consequently, this process also affects Apolipoprotein A1 (ApoA-I), the primary protein component of HDL. Studies have shown that nicotinic acid administration increases plasma ApoA-I levels. ahajournals.orgmdpi.com This is achieved not only by potentially increasing ApoA-I production but also by reducing its clearance from the plasma. ahajournals.orgahajournals.org Specifically, by reducing the CETP-mediated lipid transfer, there is an increased lipidation of ApoA-I, which results in larger HDL particles and a reduced uptake and clearance of ApoA-I by the kidneys. ahajournals.org In APOE*3Leiden.CETP mice, niacin was found to decrease the uptake of ApoA-I by the kidneys by up to 90%. ahajournals.orgahajournals.org

| Parameter | Effect | Observed Reduction/Increase | Reference |

|---|---|---|---|

| Hepatic CETP mRNA Expression | Decrease | Up to 88% | ahajournals.org |

| Plasma CETP Mass | Decrease | Up to 45% | ahajournals.orgahajournals.org |

| Plasma CETP Activity | Decrease | Up to 52% | ahajournals.orgahajournals.org |

| Plasma ApoA-I Levels | Increase | Up to 72% | ahajournals.org |

| Renal Uptake of ApoA-I | Decrease | Up to 90% | ahajournals.orgahajournals.org |

Activation of Transcription Factors (e.g., FOXO1)

The molecular actions of nicotinic acid extend to the regulation of key transcription factors, including the Forkhead box protein O1 (FOXO1). plos.orgnih.gov FOXO1 is a crucial regulator of cellular processes such as metabolism, proliferation, and stress resistance. plos.orgnih.gov Research indicates that nicotinic acid can induce post-translational modifications of FOXO1, which alters its activity and influence on gene expression. plos.orgnih.gov

In studies on insulin-sensitive tissues like the liver, muscle, and adipose tissue, some of the effects of nicotinic acid on gene expression are believed to be associated with these changes in FOXO1. plos.orgnih.gov While insulin (B600854) typically inhibits FOXO1 activity through phosphorylation, nicotinic acid may influence FOXO1 through other pathways. plos.orgnih.gov One proposed mechanism involves the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-dependent deacetylase Sirtuin-1 (SIRT1). plos.org Nicotinic acid supplementation could potentially increase NAD concentrations, activating SIRT1, which in turn can deacetylate FOXO1. plos.org This deacetylation is thought to increase the transcriptional activity of FOXO1. plos.orgfrontierspartnerships.org FOXO transcription factors, by regulating the expression of the nicotinamide phosphoribosyltransferase (Nampt) gene, can control lipid metabolism in the liver. nih.gov

Regulation of Cellular Metabolic Processes at the Molecular Level

Adipocyte Lipolysis Inhibition Mechanisms

One of the most well-documented effects of nicotinic acid is its potent inhibition of lipolysis in adipocytes (fat cells). nih.govphysiology.org This action is mediated primarily through its binding to a specific G-protein-coupled receptor known as hydroxycarboxylic acid receptor 2 (HCA2), formerly GPR109A, which is highly expressed on the surface of adipocytes. nih.govnih.gov

Upon binding, nicotinic acid activates the receptor, which leads to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). physiology.org A decrease in cAMP levels leads to the inactivation of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (NEFA) and glycerol. nih.govphysiology.org By inhibiting this pathway, nicotinic acid acutely and effectively suppresses the release of NEFA from adipose tissue into the bloodstream. nih.gov It is worth noting that upon prolonged treatment, adipocyte lipolysis tends to normalize, suggesting adaptive changes within the cells, such as the downregulation of phosphodiesterase 3B (PDE3B). nih.govphysiology.org

Inhibition of Key Enzyme Activities (e.g., Diacylglycerol O-acyltransferase 2)

Beyond its effects on adipocytes, nicotinic acid directly impacts hepatic lipid metabolism by inhibiting key enzymes involved in triglyceride synthesis. nih.govcaldic.com Specifically, research has identified Diacylglycerol O-acyltransferase 2 (DGAT2) as a major target. nih.govnih.gov DGAT2 is a critical enzyme that catalyzes the final step in the synthesis of triglycerides. nih.govcaldic.com

Studies using the human hepatoma cell line HepG2 have shown that nicotinic acid directly and dose-dependently inhibits the activity of microsomal DGAT. nih.govcaldic.com The IC50, or the concentration required to inhibit 50% of the enzyme's activity, was found to be 0.1 mM. nih.govcaldic.com Further investigation revealed that this inhibition is selective for DGAT2, with no significant effect on the activity of DGAT1. nih.govresearchgate.net Enzyme kinetic analyses demonstrated that nicotinic acid acts as a noncompetitive inhibitor of DGAT2. nih.govcaldic.com This means it does not compete with the substrates (diacylglycerol or oleoyl-CoA) for the enzyme's active site but rather binds to a different site, thereby reducing the enzyme's catalytic efficiency (Vmax) without changing its affinity for its substrates (Km). nih.govcaldic.com This direct inhibition of DGAT2 contributes to the reduction in hepatic triglyceride synthesis and the subsequent secretion of atherogenic lipoproteins. nih.govnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Target Enzyme | Diacylglycerol O-acyltransferase 2 (DGAT2) | nih.govresearchgate.net |

| Effect on DGAT1 | No significant inhibition | nih.govresearchgate.net |

| Mechanism of Inhibition | Direct, Noncompetitive | nih.govcaldic.com |

| IC50 | 0.1 mM | nih.govcaldic.com |

| Kinetic Effect | Decreased apparent Vmax, constant apparent Km | nih.govcaldic.com |

Anti-inflammatory, Anti-oxidant, and Anti-apoptotic Activities (In Vitro and Preclinical Cellular Models)

Cellular Mechanisms of Anti-inflammatory Effects

Nicotinic acid exhibits significant anti-inflammatory properties that are independent of its effects on lipids. nih.govopencardiovascularmedicinejournal.com These effects are particularly relevant in the context of atherosclerosis, which is recognized as a chronic inflammatory disease. opencardiovascularmedicinejournal.com In cellular models, nicotinic acid has been shown to act directly on immune cells like monocytes and macrophages to suppress inflammatory responses. nih.govnih.gov

This anti-inflammatory action is also mediated by the HCA2 (GPR109A) receptor. nih.govnih.gov Activation of this receptor in monocytes, when stimulated by agonists for Toll-like receptor 2 (TLR2) or Toll-like receptor 4 (TLR4), leads to a significant reduction in the secretion of key pro-inflammatory cytokines and chemokines. nih.gov Specifically, nicotinic acid has been shown to decrease the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov

The underlying molecular mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Preincubation of monocytic cells with nicotinic acid reduces the phosphorylation of IKKβ and IκB-α, which are critical upstream activators of NF-κB. nih.govnih.gov This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby profoundly inhibiting the transcription of pro-inflammatory genes. nih.govnih.gov Furthermore, nicotinic acid can potently inhibit monocyte adhesion to activated endothelial cells and reduce monocyte chemotaxis, both of which are crucial steps in the development of atherosclerotic lesions. nih.gov

In addition to its direct effects on immune cells, nicotinic acid has demonstrated potent antioxidant properties in various in vitro and in vivo studies. nih.govlibrarynmu.com It can inhibit vascular inflammation by decreasing the production of endothelial reactive oxygen species (ROS). nih.gov In hepatocytes, nicotinic acid supplementation has been shown to protect against oxidative stress-induced cell death by preventing declines in intracellular glutathione (B108866) (GSH) levels. nih.gov It also plays a role in activating antioxidant enzymes like catalase and superoxide (B77818) dismutase. librarynmu.commdpi.com

Furthermore, preclinical studies suggest nicotinic acid possesses anti-apoptotic activity. nih.govresearchgate.net In models of premature ovarian failure, for instance, administration of nicotinic acid inhibited follicular apoptosis caused by radiation and chemotherapy damage. researchgate.net It can also protect against apoptosis in keratinocytes and peripheral blood mononuclear cells induced by DNA damage. nih.gov

Antioxidative Modalities and Pathways

Nicotinic acid exerts its antioxidant effects through various direct and indirect mechanisms, contributing to the reduction of oxidative stress within the body. nih.govclinmedjournals.org One of its primary roles is in bolstering the glutathione redox cycle. nih.gov As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), nicotinic acid is fundamental for the regeneration of reduced glutathione (GSH), a critical endogenous antioxidant. nih.govresearchgate.net The coenzyme NADPH, derived from niacin, is essential for the activity of glutathione reductase, which converts oxidized glutathione (GSSG) back to its reduced form, GSH. researchgate.net This process is vital for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.gov

Research has shown that nicotinic acid can protect against lipid peroxidation, a key process in cellular injury initiated by oxidative stress. nih.govclinmedjournals.org Studies in hypercholesterolemic patients have demonstrated that niacin treatment leads to a significant decrease in serum levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov Furthermore, nicotinic acid has been observed to increase the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that protects against lipid oxidation. nih.gov

The antioxidative capacity of nicotinic acid is also linked to its influence on various antioxidant enzymes. It has been shown to increase the activity of enzymes such as catalase and superoxide dismutase, which are crucial for neutralizing harmful molecules like hydrogen peroxide and superoxide radicals. clinmedjournals.org By decreasing the activity of enzymes that produce free radicals, such as NADPH oxidase and nitric oxide synthase (NOS), nicotinic acid further mitigates oxidative stress. clinmedjournals.org

Molecular Basis of Anti-apoptotic Actions

Nicotinic acid has been shown to possess anti-apoptotic properties, protecting cells from programmed cell death through the modulation of several key signaling pathways. frontiersin.org A significant mechanism is the activation of the PI3K/Akt signaling cascade, a pro-survival pathway. nih.gov Upon activation by nicotinic acid, this pathway leads to the phosphorylation and activation of Akt (also known as protein kinase B), which in turn phosphorylates and regulates a variety of downstream targets involved in cell survival and inhibition of apoptosis. nih.govnih.gov

One of the critical downstream effects of Akt activation is the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Nicotinic acid treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key determinant in preventing the release of cytochrome c from the mitochondria, a critical step in the initiation of the caspase cascade and subsequent apoptosis. iiarjournals.org

Furthermore, nicotinic acid can inhibit the activity of caspases, a family of proteases that execute the final stages of apoptosis. frontiersin.org Research has demonstrated that pre-treatment with nicotinamide, a derivative of nicotinic acid, can significantly reduce the activity of caspase-1, caspase-3, and caspase-8 in response to cellular stress. nih.gov This inhibition of caspase activity directly prevents the cleavage of cellular substrates and the dismantling of the cell that occurs during apoptosis. nih.gov

The table below presents research findings on the effect of nicotinamide pre-treatment on caspase activity in neuronal cells undergoing anoxia.

| Caspase | Anoxia Alone (μmol/min/g) | Nicotinamide Pre-treatment (μmol/min/g) | Percentage Decrease in Activity |

| Caspase-1 | 0.18 ± 0.04 | 0.09 ± 0.02 | 50% |

| Caspase-3 | 0.28 ± 0.04 | 0.11 ± 0.03 | 60.71% |

| Caspase-8 | 0.25 ± 0.04 | 0.08 ± 0.04 | 68% |

Data sourced from a study on neuronal cells, illustrating the significant reduction in caspase activity with nicotinamide pre-treatment, highlighting its anti-apoptotic potential. nih.gov

Preclinical and Mechanistic Investigations of Nicotinic Acid Action

In Vitro Cellular Model Studies

Adipocyte and Hepatocyte Cellular Responses

In vitro studies utilizing adipocyte and hepatocyte cell lines have been instrumental in dissecting the effects of nicotinic acid on lipid metabolism. In adipocytes, a primary action of nicotinic acid is the inhibition of lipolysis, which reduces the release of free fatty acids (FFA). nih.gov This effect is a key contributor to its lipid-modifying properties observed in vivo. Furthermore, nicotinic acid has been shown to influence gene expression in adipocytes, including increasing the expression of adiponectin and peroxisome proliferator-activated receptor-gamma (PPARγ), both of which are involved in insulin (B600854) sensitivity and lipid metabolism. nih.gov

In hepatocyte models, such as HepG2 cells, research indicates that nicotinic acid can inhibit the synthesis of triglycerides. nih.govgoogle.com Studies have demonstrated that nicotinic acid significantly inhibits palmitic acid-induced fat accumulation in these liver cells. google.com It has also been shown to reduce the secretion of very-low-density lipoprotein (VLDL) from the liver. nih.gov Additionally, nicotinic acid can increase the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from hepatocytes. nih.gov However, some studies have also reported that nicotinic acid can induce hepatic insulin resistance in vitro, a phenomenon associated with an increase in diacylglycerol content. nih.govresearchgate.net

Table 1: Effects of Nicotinic Acid on Adipocyte and Hepatocyte Cellular Models

| Cell Type | Key Cellular Response | Observed Effect |

|---|---|---|

| Adipocytes | Lipolysis | Inhibition |

| Gene Expression | Increased adiponectin and PPARγ | |

| Hepatocytes | Triglyceride Synthesis | Inhibition |

| VLDL Secretion | Reduction | |

| Cholesterol Efflux | Increased ABCA1 expression | |

| Insulin Signaling | Potential for induced insulin resistance |

Macrophage and Immune Cell Modulation

Nicotinic acid exerts significant immunomodulatory effects, primarily through its interaction with the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including macrophages. researchgate.netplos.orgjci.orgjci.org In vitro studies have shown that activation of GPR109A by nicotinic acid in macrophages can lead to a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netopencardiovascularmedicinejournal.com

This anti-inflammatory action is mediated, at least in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Furthermore, nicotinic acid has been shown to promote the expression of genes involved in cholesterol efflux from macrophages, such as ATP-binding cassette transporter G1 (ABCG1), which can contribute to its anti-atherosclerotic properties. jci.org Research has also demonstrated that nicotinic acid can reverse the migratory arrest of macrophage foam cells induced by oxidized low-density lipoprotein (oxLDL), a critical process in the development of atherosclerosis. plos.org Additionally, nicotinic acid has been found to promote an antiviral innate immune response by inducing autophagy in a GPR109A-dependent manner. directivepublications.org

Table 2: Immunomodulatory Effects of Nicotinic Acid on Macrophages

| Cellular Process | Effect of Nicotinic Acid | Underlying Mechanism |

|---|---|---|

| Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, MCP-1) | Reduction | Inhibition of NF-κB pathway via GPR109A |

| Cholesterol Efflux | Promotion | Increased expression of ABCG1 |

| Macrophage Migration | Reversal of oxLDL-induced arrest | Reduction of peroxynitrite formation |

| Antiviral Response | Enhancement | GPR109A-dependent induction of autophagy |

Studies in Cancer Cell Lines and Chemosensitivity

The role of nicotinic acid in cancer is complex and appears to be context-dependent. Some in vitro studies suggest that nicotinic acid may have protective effects. For instance, by serving as a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it supports cellular energy metabolism and DNA repair, which are crucial for genomic stability. nih.govmdpi.commdpi.com

Conversely, other research indicates that certain cancer cells can exploit nicotinic acid to their advantage. Some tumors overexpress nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme for converting nicotinic acid to NAD+. nih.gov This allows these cancer cells to efficiently utilize nicotinic acid to maintain high NAD+ levels, which can enhance their ability to repair DNA damage caused by chemotherapy, potentially leading to chemoresistance. mdpi.com Studies have shown that in some cancer cell lines, such as certain breast and colon cancer cells, niacin may protect against apoptosis induced by anti-cancer agents like TRAIL. oncotarget.com Furthermore, nicotine (B1678760), a compound related to nicotinic acid, has been shown to promote the proliferation and migration of various cancer cell lines, including breast and lung cancer cells, through nicotinic acetylcholine (B1216132) receptor (nAChR) signaling. nih.gov

Modulation of DNA Repair Activities

Nicotinic acid is a precursor to NAD+, a critical coenzyme for the activity of poly (ADP-ribose) polymerases (PARPs), enzymes that play a vital role in DNA repair. nih.govpatsnap.comcellr4.orgresearchgate.net When DNA damage occurs, PARP-1 is activated and uses NAD+ to synthesize poly (ADP-ribose) chains, which signal and recruit other DNA repair proteins to the site of damage. nih.govpatsnap.com

In vitro studies have shown that maintaining adequate intracellular NAD+ levels through nicotinic acid supplementation can enhance DNA repair processes. nih.gov For example, nicotinamide, a related form of vitamin B3, has been shown to enhance the repair of UV radiation-induced DNA damage in human keratinocytes by preventing ATP depletion, which is necessary for the energy-dependent process of DNA repair. oup.com However, it is also important to note that very high concentrations of nicotinamide can inhibit PARP activity, which could potentially impair DNA repair in certain contexts. nih.govresearchgate.net

Animal Model Research for Mechanistic Elucidation

NAD+ Pathway Manipulation in Murine Models

Murine models have been invaluable for understanding the in vivo consequences of manipulating the NAD+ pathway with nicotinic acid. Studies in mice have demonstrated that niacin supplementation can effectively increase NAD+ levels in various tissues. researchgate.netnad.com This has been shown to have therapeutic effects in models of diseases characterized by NAD+ depletion, such as mitochondrial myopathy. nad.comyoutube.com In these models, niacin treatment improved mitochondrial function and muscle strength. youtube.com

Furthermore, research in mouse models of cancer cachexia has shown that depletion of NAD+ is a common feature. nih.gov Niacin supplementation in these cachectic mice corrected tissue NAD+ levels, improved mitochondrial metabolism, and ameliorated muscle wasting. nih.gov Animal studies have also been crucial in demonstrating the importance of NAD+ for genomic stability. Niacin deficiency in animal models leads to impaired DNA repair and an increased predisposition to cancer. nih.gov Conversely, targeting NAD+ metabolism by combining NAMPT inhibitors with niacin restriction has been shown to be synthetically lethal to neuroendocrine tumors in mice. researchgate.net

Mitochondrial Function and Energetics Studies

Nicotinic acid, as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), plays a critical role in mitochondrial function and cellular energetics. NAD+ is indispensable for the mitochondrial electron transport chain and oxidative phosphorylation, the primary processes for ATP production. frontiersin.org Studies have shown that deficiencies in niacin can impair mitochondrial function, leading to a deficit in cellular energy. frontiersin.org

In a study investigating the effects of nicotinic acid supplementation in sedentary older males, several key improvements in mitochondrial function were observed. The administration of nicotinic acid led to an increase in various mitochondrial respiratory states, including leak, maximal coupled, and maximal uncoupled respiration. nih.govnih.gov Furthermore, an increase in the protein content of specific components of the electron transport chain (ETC) was noted, specifically complex II (SDHB) and complex V (ATP5A), as well as an increase in citrate (B86180) synthase activity, a marker of mitochondrial mass. nih.govnih.gov These findings suggest that nicotinic acid can enhance mitochondrial health, particularly in the context of aging. nih.govnih.gov

Another study focusing on a cellular model of Alzheimer's disease demonstrated that nicotinic acid could attenuate mitochondrial dysfunction induced by amyloid β1-42. mdpi.com Specifically, pre-incubation with nicotinic acid helped to maintain the mitochondrial membrane potential and preserve the balance between mitochondrial fusion and fission, processes crucial for mitochondrial homeostasis and function. mdpi.com

The table below summarizes the observed effects of nicotinic acid on mitochondrial function from a study in older inactive males. nih.govnih.gov

| Mitochondrial Parameter | Observation | Probability of Positive Change (pd) |

| Leak Respiration | Increased | 85.2% |

| Maximal Coupled Respiration | Increased | 90.8% |

| Maximal Uncoupled Respiration | Increased | 95.9% |

| Citrate Synthase Content | Increased | 95.1% |

| Complex II (SDHB) Protein Content | Increased | 74.5% |

| Complex V (ATP5A) Protein Content | Increased | 82.3% |

Neurological Pathway Investigations (e.g., Central Nervous System effects on neuronal health)

Nicotinic acid and its derivatives are crucial for neuronal health and development within the central nervous system (CNS). nih.gov Deficiencies in this vitamin have been linked to neurological deficits, dementia, and psychiatric disorders. nih.gov The neuroprotective effects of nicotinic acid are multifaceted and involve several molecular pathways.

One of the key mechanisms is its role in promoting neuronal survival and differentiation. In vitro studies have shown that nicotinamide, a derivative of nicotinic acid, can accelerate the differentiation of embryonic stem cells into neurons. nih.gov Furthermore, nicotinic acid treatment has been found to increase neurite outgrowth in primary cultured neurons, suggesting a role in promoting synaptic plasticity and axon growth. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's disease, nicotinic acid has demonstrated protective effects. It is believed to protect brain cells from stress and injury. nih.gov A prospective study indicated a protective effect against Alzheimer's disease and cognitive decline with higher dietary intake of niacin. nih.gov In a cellular model of Alzheimer's, nicotinic acid was shown to protect against amyloid β1-42-induced cytotoxicity in differentiated SH-SY5Y cells. mdpi.com This protection was associated with the preservation of mitochondrial function and the inhibition of the mitochondrial pathway of apoptosis. mdpi.com

The neuroprotective actions of nicotinic acid are also linked to the upregulation of neurotrophic factors. Studies have shown that niacin treatment can increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin-related kinase B (TrkB), which are essential for neuron survival and axon growth following injury. nih.gov

Enzyme Activity Modulation Studies (e.g., Nicotinamide Phosphoribosyltransferase Inhibition Reversal)

Nicotinic acid plays a significant role in modulating the activity of enzymes central to NAD+ metabolism, including those in the salvage and de novo synthesis pathways. The conversion of nicotinic acid to NAD+ is facilitated by the Preiss-Handler pathway, which involves the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). oregonstate.edu

While not a direct reverser of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition, nicotinic acid can rescue cellular NAD+ levels in the presence of NAMPT inhibitors, provided the cells express NAPRT1. nih.gov This creates a synthetic lethal therapeutic opportunity for NAPRT1-deficient tumors, where NAMPT inhibitors can deplete NAD+ without the possibility of rescue by nicotinic acid. nih.gov

The activity of Poly(ADP-ribose) polymerases (PARPs) is also influenced by nicotinic acid availability. PARP-1, an enzyme critical for DNA repair, utilizes NAD+ as its sole substrate. nih.gov Niacin deficiency can impair PARP-1 function, leading to decreased genomic stability. nih.gov Conversely, while high concentrations of the related compound nicotinamide can inhibit PARP-1, adequate levels of nicotinic acid are necessary to supply the NAD+ required for proper PARP-1 activity in response to DNA damage. nih.gov

Sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes including metabolism and aging, are also modulated by the availability of NAD+. nih.gov By serving as an NAD+ precursor, nicotinic acid can indirectly influence sirtuin activity. frontiersin.org For instance, in human epidermal keratinocytes, nicotinic acid supplementation led to the up-regulation of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), indicating a beneficial impact on mitochondrial function mediated by sirtuin activity. nih.gov

Studies on Cellular Homeostasis and Stress Response

Nicotinic acid is integral to maintaining cellular homeostasis and mounting effective responses to various cellular stressors, primarily through its role as a precursor for NAD+. NAD+ is a critical molecule in numerous cellular pathways, including those related to genome integrity and DNA repair. researchgate.net

In response to genotoxic stress, such as DNA damage induced by alkylating agents, the activation of PARPs leads to a depletion of cellular NAD+. researchgate.net Supplementation with NAD+ precursors like nicotinic acid can help replenish NAD+ levels, thereby supporting DNA repair mechanisms. researchgate.net Studies have shown that nicotinic acid can protect cells against apoptosis induced by various stressors, such as deoxycholate, which causes DNA damage, oxidative stress, and endoplasmic reticulum stress. nih.govresearchgate.net This protective effect is linked to its role in maintaining NAD+ pools necessary for DNA repair enzymes. researchgate.net

Nicotinic acid also contributes to cellular defense against oxidative stress. It has been shown to protect hepatocytes from cytotoxicity induced by hydrogen peroxide (H₂O₂). acs.org This protection is dependent on its intracellular metabolism to NAD+. acs.org In human aortic endothelial cells, nicotinic acid has been observed to inhibit vascular inflammation by reducing the production of reactive oxygen species (ROS). acs.org

Furthermore, nicotinic acid is involved in maintaining cellular homeostasis by influencing intracellular calcium concentrations and cytoskeleton organization. researchgate.net High concentrations of nicotinic acid have been shown to modulate intracellular calcium levels and lead to the disassembly of microtubule and F-actin cytoskeleton systems. researchgate.net

Analytical and Spectroscopic Characterization of Nicotinic Acid and Its Complexes

Chromatographic and Spectrophotometric Techniques for Analysis

Chromatographic and spectrophotometric methods are foundational for the quantitative and qualitative analysis of nicotinic acid in various matrices.

UV-Visible spectrophotometry is a widely used technique for the quantification of nicotinic acid due to its simplicity, speed, and cost-effectiveness. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis of nicotinic acid in dilute hydrochloric acid reveals a spectrum with characteristic peaks at approximately 213 nm and 261 nm. In ethanol, the maximum absorption wavelength (λmax) is consistently observed at 262 nm.

The technique's utility in quantitative analysis is established by demonstrating a linear relationship between absorbance and concentration, adhering to the Beer-Lambert law. For nicotinic acid in ethanol, linearity has been established in concentration ranges such as 1-19 µg/ml, with a high correlation coefficient (R² = 0.9991), indicating a strong linear relationship. This robust linearity allows for the accurate determination of nicotinic acid concentrations in bulk forms and various formulations.

| Parameter | 0.1 M Hydrochloric Acid | Ethanol | Phosphate (B84403) Buffer (pH 7.4) |

| λmax | 213 nm, 261 nm | 262 nm | 261 nm |

| Linearity Range | 6-24 mg/L | 1-19 µg/mL | 1-40 µg/mL |

| Correlation Coefficient (R²) | > 0.999 | 0.9991 | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique ideal for the separation, identification, and quantification of metabolites in complex biological samples. It is particularly valuable for analyzing nicotinic acid and its related compounds due to its high resolution and specificity.

Direct GC-MS methods have been developed for the simultaneous analysis of niacin and its common impurities without the need for chemical derivatization, which simplifies sample preparation and saves time. In a typical setup, a capillary column such as an HP-5ms (5%-phenyl)-methylpolysiloxane is used with helium as the carrier gas. The mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for the target analytes. This allows for the detection of compounds at very low concentrations, often in the parts-per-billion (ppb) range. GC-MS has been successfully applied to quantify nicotine (B1678760) and its primary metabolite, cotinine (B1669453), in biological fluids like plasma and urine, demonstrating its utility in metabolic studies.

| Parameter | Method for Niacin & Impurities | Method for Nicotine/Cotinine |

| Technique | Direct GC-MS (No Derivatization) | GC-MS |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane | Not Specified |

| Detector | Single Quadrupole Mass Spectrometer | MS 5975C inert XL, EI/CI MSD |

| Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |

| Key Application | Simultaneous analysis of niacin and related impurities in food supplements. | Determination of nicotine and cotinine in urine for passive smoking studies. |

| Quantifier Ions (m/z) | Not specified for niacin | Nicotine: 162; Cotinine: 176 |

Advanced Spectroscopic Modalities

Advanced spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of nicotinic acid and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.

¹H-NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For nicotinic acid, the four protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region of the spectrum. In a DMSO-d₆ solvent, the chemical shifts are assigned as follows: 9.15 ppm (H2), 8.83 ppm (H6), 8.3 ppm (H4), and 7.6 ppm (H5). The splitting patterns (e.g., doublet, doublet of doublets) and coupling constants provide information about the connectivity of the protons.

¹³C-NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The six carbon atoms of nicotinic acid give rise to six distinct signals. The carboxyl carbon is typically found furthest downfield (around 160-180 ppm), while the carbons of the pyridine ring appear in the aromatic region (around 120-150 ppm).

¹⁵N-NMR: Nitrogen-15 NMR is used to probe the nitrogen atoms within a molecule. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it provides valuable structural information. In studies of complex molecules containing triazene (B1217601) moieties linked to other structures, ¹⁵N-NMR has been crucial for confirming the integrity of the nitrogen-containing chain. For instance, the central nitrogen in a 1,2,3-triazene chain can be identified by its characteristic chemical shift and its coupling to adjacent ¹³C nuclei (²JNC), which appears as a doublet in the ¹⁵N spectrum.

| Nucleus | Chemical Shift (δ) Range (ppm) | General Observations for Nicotinic Acid |

| ¹H | 7.5 - 9.2 | Four distinct signals for the pyridine ring protons. The acidic proton of the carboxyl group is also observable. |

| ¹³C | 120 - 180 | Signals for five pyridine carbons and one carboxyl carbon. The carboxyl carbon is significantly downfield. |

| ¹⁵N | ~70 - 460 (Nitromethane Scale) | Provides a specific signal for the pyridine nitrogen, helping to characterize its electronic environment and involvement in complexation. |

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to changes in chemical structure and bonding.

For nicotinic acid, characteristic vibrational bands are observed for its functional groups. The C=O stretching vibration of the carboxylic acid group typically appears as a strong band in the FTIR spectrum around 1703-1714 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed in the 2800-3100 cm⁻¹ region. In the sodium nicotinate (B505614) salt, the deprotonation of the carboxylic acid results in a shift of the carboxylate (COO⁻) asymmetric stretching vibration to a lower frequency, typically around 1594 cm⁻¹. Both experimental analysis and computational methods, such as Density Functional Theory (DFT), are used to assign these vibrational modes precisely.

| Vibrational Mode | Nicotinic Acid (Typical Wavenumber, cm⁻¹) | Sodium Nicotinate (Typical Wavenumber, cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | Absent | FTIR |

| C-H Stretch (Aromatic) | ~3071-3081 | ~3070-3090 | FTIR/Raman |

| C=O Stretch (Carboxylic Acid) | ~1703-1714 | Absent | FTIR |

| COO⁻ Asymmetric Stretch | Absent | ~1594 | FTIR |

| C=C/C=N Ring Stretching | ~1594 | ~1570-1600 | FTIR/Raman |

Circular Dichroism (CD) and fluorescence spectroscopy are powerful biophysical techniques used to study the conformation and interactions of molecules, particularly chiral complexes and their interactions with macromolecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze the structure of chiral molecules. While nicotinic acid itself is not chiral, its coordination to a metal center in the presence of other chiral ligands can induce chirality in the resulting complex. CD spectra are then used to probe the stereochemistry and distortion of the coordination sphere, such as identifying tetrahedral planar distortion in Schiff base complexes.

Fluorescence Spectroscopy: This technique provides information on the electronic excited states of a molecule and is sensitive to the local environment. It is particularly useful for studying the binding of molecules to macromolecules like proteins and DNA. For example, the interaction of a mononuclear zinc(II) complex of niacin with bovine serum albumin (BSA) was studied using fluorescence spectroscopy. The quenching of BSA's intrinsic tryptophan fluorescence upon binding of the complex indicated a static quenching mechanism, allowing for the determination of binding constants and the number of binding sites. Similarly, the formation of copper complexes with nicotinic acid can shift the emission maxima to longer wavelengths compared to the free ligand, providing insights into the electronic structure of the complex.